Product packaging for Quinolin-2-ylboronic acid(Cat. No.:CAS No. 745784-12-7)

Quinolin-2-ylboronic acid

Cat. No.: B1322661
CAS No.: 745784-12-7
M. Wt: 172.98 g/mol
InChI Key: DWHCQRBWSBKHMI-UHFFFAOYSA-N
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Description

Quinolin-2-ylboronic acid (CAS 745784-12-7) is a heterocyclic boronic acid with the molecular formula C9H8BNO2 and a molecular weight of 172.98 g/mol . This compound serves as a highly valuable building block in organic synthesis and medicinal chemistry research. Its primary synthetic application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl linkages essential for constructing complex molecular architectures . A specific demonstrated use is in the copper-catalyzed N-arylation of pyranoquinolinones at room temperature, providing a pathway to biologically active derivatives . Boronic acids, as a class, have gained significant prominence in drug discovery due to their ability to interact with enzyme active sites, often forming reversible covalent bonds that enhance inhibitor potency . The vacant p-orbital of the boron atom allows it to act as a Lewis acid, accepting electrons from electron-donating groups, which is a key mechanism in its biological activity . Research into boron-containing compounds has led to several clinically approved therapeutics, and this compound represents a key scaffold for developing new potential inhibitors . Beyond its role in synthesis and drug discovery, this compound exhibits unique supramolecular properties. The boronic acid functional group can participate in intermolecular interactions, such as the formation of B-N bonds, which can be exploited in crystal engineering and the design of self-assembled materials . Researchers should note that the product should be stored in an inert atmosphere at freezer temperatures (under -20°C) to maintain stability . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BNO2 B1322661 Quinolin-2-ylboronic acid CAS No. 745784-12-7

Properties

IUPAC Name

quinolin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHCQRBWSBKHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=CC=CC=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623225
Record name Quinolin-2-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745784-12-7
Record name Quinolin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-2-boronic acid
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Reactivity and Mechanistic Investigations of Quinolin 2 Ylboronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex.

The success of the Suzuki-Miyaura coupling of heteroaromatic compounds like quinolin-2-ylboronic acid is highly dependent on the choice of the palladium catalyst and, crucially, the ancillary ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For the coupling of nitrogen-containing heterocycles, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps.

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These are typically paired with ligands such as trialkylphosphines or dialkylbiaryl phosphines. For instance, ligands like tricyclohexylphosphine (B42057) (PCy₃) and bulky biaryl phosphines such as SPhos have demonstrated high efficacy in the coupling of challenging substrates, including heteroaryl systems. While specific optimization studies for this compound are not extensively documented, related couplings, such as that of bromoquinolines with arylboronic acids, have been successfully achieved using palladium catalysts in conjunction with electron-rich phosphine ligands. For example, the coupling of a bromoquinoline with a pyridine (B92270) boronic acid has been shown to proceed efficiently in the presence of a palladium(0) catalyst and a phosphine ligand, highlighting a viable catalytic system for the construction of biarylquinolines.

The substrate scope of Suzuki-Miyaura reactions involving this compound is expected to be broad, allowing for the synthesis of a diverse range of 2-arylquinolines. While specific studies detailing the coupling of this compound with a wide array of aryl halides are limited, related transformations provide insight into the potential functional group tolerance.

In a related iridium-catalyzed C-H arylation of quinoline (B57606) with various arylboronic acids, a range of functional groups on the boronic acid were well-tolerated. This suggests that in a Suzuki-Miyaura context, this compound would likely couple efficiently with aryl halides bearing both electron-donating and electron-withdrawing substituents.

Table 1: Examples of 2-Arylquinolines Synthesized via Iridium-Catalyzed Arylation of Quinoline with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenylquinoline85
24-Methylphenylboronic acid2-(p-Tolyl)quinoline82
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)quinoline78
44-Fluorophenylboronic acid2-(4-Fluorophenyl)quinoline75
53-Chlorophenylboronic acid2-(3-Chlorophenyl)quinoline72
62-Thienylboronic acid2-(Thiophen-2-yl)quinoline65

This table is based on data from an iridium-catalyzed reaction and is presented to illustrate the potential substrate scope for the synthesis of 2-arylquinolines from quinoline precursors and arylboronic acids.

The Suzuki-Miyaura reaction is generally known for its excellent functional group tolerance, and it is anticipated that couplings with this compound would be compatible with functional groups such as esters, ketones, nitriles, and ethers on the coupling partner.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A palladium(0) complex reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is crucial and often rate-determining. It is generally accepted that the boronic acid is activated by a base to form a more nucleophilic boronate species, which then reacts with the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

The Chan-Lam coupling is a copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. This reaction offers a valuable alternative to palladium-catalyzed methods for the synthesis of N-aryl and S-aryl compounds.

C-N Bond Formation:

The Chan-Lam N-arylation has been successfully applied to the synthesis of N-aryl quinolinones. In a notable study, the copper-catalyzed N-arylation of quinolin-2(1H)-one, a tautomer of 2-hydroxyquinoline, with various arylboronic acids was investigated. researchgate.net This reaction provides a direct route to N-aryl-2-quinolones, which are important scaffolds in medicinal chemistry. The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) triflate (Cu(OTf)₂), and a ligand, like 1,10-phenanthroline, under mild, aerobic conditions. researchgate.net

The substrate scope of this reaction is broad, with good to excellent yields obtained for a range of arylboronic acids bearing both electron-donating and electron-withdrawing groups. researchgate.net

Table 2: Copper-Catalyzed N-Arylation of Quinolin-2(1H)-one with Various Arylboronic Acids researchgate.net

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Phenylquinolin-2(1H)-one75
24-Methylphenylboronic acid1-(p-Tolyl)quinolin-2(1H)-one72
34-Methoxyphenylboronic acid1-(4-Methoxyphenyl)quinolin-2(1H)-one68
44-Chlorophenylboronic acid1-(4-Chlorophenyl)quinolin-2(1H)-one65
53-Nitrophenylboronic acid1-(3-Nitrophenyl)quinolin-2(1H)-one63
62-Naphthylboronic acid1-(Naphthalen-2-yl)quinolin-2(1H)-one61

C-S Bond Formation:

The Chan-Lam S-arylation provides a method for the formation of aryl sulfides from thiols and arylboronic acids. While specific examples utilizing this compound for S-arylation are not prevalent in the literature, general protocols for the copper-catalyzed S-arylation of thiols with arylboronic acids have been established. organic-chemistry.org These reactions typically employ a copper salt, such as copper(II) sulfate (B86663) (CuSO₄), often in the presence of a ligand like 1,10-phenanthroline, and an oxidant, which can be atmospheric oxygen. organic-chemistry.org

Given the success of these general methods, it is plausible that this compound could be effectively coupled with various thiols to produce 2-(arylthio)quinolines under similar Chan-Lam conditions. This would offer a direct and atom-economical route to this class of sulfur-containing heterocycles.

Chan-Lam Coupling Reactions

Reductive C-N Coupling Strategies Employing Arylboronic Acids

Recent advancements in organic synthesis have highlighted the utility of arylboronic acids in reductive C-N cross-coupling reactions, offering a transition-metal-free approach to constructing valuable aryl- and heteroarylamines. nih.govnih.govorganic-chemistry.org While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, the general principles of these reactions can be applied. These methods typically employ an organophosphorus-based catalyst and a terminal hydrosilane reductant to facilitate the coupling of nitroarenes or nitroalkanes with arylboronic acids. nih.govnih.govorganic-chemistry.org

A key strategy involves a P(III)/P(V)=O redox cycle catalyzed by a small-ring organophosphorus compound, such as 1,2,2,3,4,4-hexamethylphosphetane. nih.govnih.gov This catalyst, in conjunction with a reductant like phenylsilane, drives the intermolecular coupling. nih.govnih.gov The reaction demonstrates broad functional group compatibility and can be applied to the formation of both Csp2–N and Csp3–N bonds. nih.govnih.govorganic-chemistry.org Notably, the reaction is stereospecific for Csp3–N bond formation. nih.govnih.govorganic-chemistry.org

The general mechanism for the reductive C-N cross-coupling of a nitro compound with an arylboronic acid, catalyzed by an organophosphorus compound, is proposed to proceed as follows:

Reduction of the Nitro Group: The P(III) catalyst reduces the nitro group of the nitroarene or nitroalkane.

Formation of a Key Intermediate: This reduction leads to the formation of a reactive intermediate.

Transmetalation-like Step: The aryl group from the boronic acid is transferred to the nitrogen atom.

C-N Bond Formation: The final C-N bond is formed, yielding the corresponding amine product.

Catalyst Regeneration: The P(V)=O species is reduced back to the active P(III) catalyst by the hydrosilane reductant, completing the catalytic cycle.

The chemoselectivity of this reaction is a significant advantage, allowing for the coupling of nitro compounds with boronic acids in the presence of other functional groups. organic-chemistry.org The steric design of the organophosphorus catalyst has been shown to be crucial for achieving high yields and selectivity by influencing post-rate-limiting steps. organic-chemistry.org

Reactants Catalyst System Product Key Features
Nitroarenes/Nitroalkanes + Arylboronic AcidsOrganophosphorus catalyst (e.g., phosphetane) + Hydrosilane reductant (e.g., phenylsilane)N-(hetero)arylaminesTransition-metal-free, high chemoselectivity, broad substrate scope. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org

Other Cross-Coupling Modalities

Beyond C-N coupling, arylboronic acids are versatile reagents in various other cross-coupling reactions. While the provided information does not detail the specific use of this compound in these transformations, its participation in Suzuki-Miyaura coupling is implied by the general utility of arylboronic acids. nih.govyoutube.com The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Additionally, palladium-catalyzed cross-coupling of thiol ester-boronic acids has been reported. nih.gov This reaction requires the presence of an alkylating agent to activate the stable palladium-thiolate intermediate, facilitating the cross-coupling process. nih.gov The conversion of the palladium-thiolate to a more labile palladium-thioether is presumed to be a critical step in the catalytic cycle. nih.gov

The versatility of the boronic acid functional group allows for its interconversion to other functionalities, enabling orthogonal "chemistry-on-the-complex" strategies. nih.gov For instance, a bromo-aryl group can be converted to a boronic acid pinacol (B44631) ester via a Suzuki-Miyaura type reaction, which can then be used in subsequent coupling steps. nih.gov

Lewis Acidity and Hydrogen Bonding in Catalytic Processes

Organoboron acids, including arylboronic acids, are recognized as stable and organic-soluble Lewis acids that have found broad applications as catalysts in a variety of organic transformations. nih.govrsc.org Their catalytic activity generally stems from the Lewis acidity of the trivalent boron atom, which allows for the reversible formation of covalent bonds with oxygen-containing functional groups. nih.gov

Mechanistic studies have revealed that arylboronic acids can act in a multifaceted manner, functioning as both Lewis acids and hydrogen-bond donors. rsc.org This dual role is crucial in many catalytic processes.

Activation of Substrates and Reagents via Boronic Acid Catalysis

Boronic acid catalysis is an effective method for activating hydroxy functional groups under mild conditions, promoting their direct transformation into various products. rsc.org This approach avoids the need for stoichiometric activation of hydroxyls into leaving groups like halides or sulfonates, thus enhancing atom economy. rsc.org

The catalytic activation by boronic acids can proceed through several pathways:

Electrophilic Activation: Boronic acids can activate carboxylic acids, facilitating the formation of amides from amines. researchgate.net They can also promote cycloadditions and conjugate additions with unsaturated carboxylic acids. researchgate.net

Carbocation Formation: Alcohols can be activated by boronic acid catalysts to form carbocation intermediates, which can then be trapped by nucleophiles in reactions such as Friedel-Crafts-type alkylations. rsc.org

Nucleophilic Activation: Diols and saccharides can form tetrahedral adducts with boronic acids, which enhances their nucleophilic character towards electrophiles. rsc.org

A notable example of boronic acid catalysis is the reductive alkylation of quinolines. rsc.org In this process, the arylboronic acid plays a triple role: it catalyzes the tandem reduction of quinoline to tetrahydroquinoline, followed by the reductive N-alkylation with an aldehyde. rsc.org

Hydrolysis and Protodeboronation Processes of Boronic Acids

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant and often undesired side reaction in processes utilizing boronic acids, such as the Suzuki-Miyaura coupling. wikipedia.org The susceptibility of a boronic acid to protodeboronation is highly dependent on the reaction conditions and the nature of the organic substituent. wikipedia.org

The mechanism of protodeboronation in aqueous media is influenced by the pH of the solution, which dictates the speciation of the boronic acid. wikipedia.org For heteroaromatic boronic acids containing a basic nitrogen atom, such as this compound, additional protodeboronation pathways can exist. wikipedia.org These boronic acids can form zwitterionic species under neutral pH conditions. wikipedia.org In the case of 2-pyridine boronic acid, this zwitterionic form is highly reactive and undergoes rapid protodeboronation through a unimolecular fragmentation of the C-B bond. wikipedia.org Altering the pH away from neutral can decrease the rate of protodeboronation by shifting the equilibrium away from the reactive zwitterion. wikipedia.org

The kinetics of protodeboronation for a range of heteroaromatic boronic acids have been studied, revealing that rates are pH-dependent and can vary by several orders of magnitude. researchgate.net While some heteroarylboronic acids like 3- and 4-pyridylboronic acid are relatively stable, others such as 2-pyridylboronic acid undergo rapid protodeboronation, particularly around neutral pH, via the fragmentation of zwitterionic intermediates. researchgate.net

Compound Process Key Factors
This compound (and other basic heteroaromatic boronic acids)ProtodeboronationpH, formation of reactive zwitterionic species at neutral pH. wikipedia.orgresearchgate.net
Arylboronic EstersHydrolysis and ProtodeboronationpH, self/auto-catalysis, hydrolysis to the corresponding boronic acid. ed.ac.uknih.govmanchester.ac.uk

Applications in Advanced Organic Synthesis

Construction of Complex Polycyclic and Heterocyclic Molecular Architectures

The rigid quinoline (B57606) scaffold and the reactive boronic acid functionality of quinolin-2-ylboronic acid make it an ideal synthon for the construction of intricate polycyclic and heterocyclic frameworks. These complex structures are often found at the core of medicinally important compounds and advanced materials.

One notable application is in the synthesis of fused tetracyclic quinoline systems, which are recognized for their wide spectrum of biological activities, including antiplasmodial, antifungal, and antitumor properties. nih.gov A key strategy involves the palladium-catalyzed Suzuki cross-coupling reaction. For instance, the reaction of 2,3-dihaloquinolines with 2-bromophenylboronic acid, a related arylboronic acid, serves as a precursor step to subsequent intramolecular C–N bond formations, leading to the construction of indolo[3,2-b]quinoline and indolo[2,3-b]quinoline skeletons. nih.gov This methodology highlights the potential of using halogenated quinolines with boronic acids to assemble complex heterocyclic systems.

Furthermore, this compound can be envisioned as a key component in the synthesis of quinoline-polycyclic aromatic hydrocarbon (PAH) conjugates. rsc.org The Suzuki-Miyaura coupling provides a direct method to link the quinoline moiety to various PAHs, creating novel hybrid molecules with potentially interesting photophysical and biological properties. The ability to form carbon-carbon bonds between the quinoline core and other aromatic systems is a powerful tool for creating extended π-systems and three-dimensional molecular architectures.

The development of multicomponent reactions (MCRs) has also opened new avenues for the synthesis of polyheterocycles. rsc.org While direct examples involving this compound in MCRs for polyheterocycle synthesis are emerging, its role as a key building block in sequential or one-pot transformations is an active area of research. The ability to introduce the quinoline motif with high precision is crucial for the design and synthesis of novel therapeutic agents and functional materials.

Divergent Synthesis of Highly Functionalized Quinoline Derivatives

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide variety of structurally distinct molecules from a common intermediate. This compound is an excellent starting point for the divergent synthesis of highly functionalized quinoline derivatives due to the versatility of the boronic acid group.

A prime example of divergent synthesis is the selective functionalization of the quinoline core. By carefully choosing reaction conditions, the reactivity of a common precursor can be steered towards different outcomes. For instance, a study on the divergent synthesis of polysubstituted quinolines demonstrated that by regulating the duality of free radicals, either 2,3-disubstituted or 3,4-disubstituted quinolines could be obtained from a single substrate. organic-chemistry.orgresearchgate.net While this specific example does not start with this compound, it illustrates the principle of divergent synthesis that can be applied to its derivatives.

Another approach involves the use of this compound in multicomponent reactions to generate diverse molecular scaffolds. For example, a novel and efficient method for the divergent synthesis of functional 2-quinolinyl-bearing thiophenes has been reported. researchgate.net This acid-mediated three-component cyclization of 2-methylquinolines, sulfur powder, and various aldehydes showcases a metal-free approach to constructing complex heterocyclic systems with the quinoline moiety as a key substituent.

The functionalization of the quinoline ring itself represents a significant area of divergent synthesis. rsc.orgnih.govdoaj.org Starting with a simple quinoline derivative, a multitude of functional groups can be introduced at various positions through C-H activation and other functionalization techniques. rsc.orgnih.govdoaj.org this compound can serve as a precursor to a range of these derivatives, which can then be further elaborated.

The following table provides examples of reaction conditions that can lead to different substitution patterns on the quinoline ring, illustrating the concept of divergent synthesis.

Starting Material/StrategyReaction ConditionsProduct TypeReference
Methyl (E)-3-(2-(((E)-benzylidene)amino)phenyl)acrylateDMAP, Cu(CF3COO)2, acetone, mercury lamp2,3-disubstituted quinolines organic-chemistry.org
Methyl (E)-3-(2-(((E)-benzylidene)amino)phenyl)acrylateLiOH3,4-disubstituted quinolines organic-chemistry.org
2-Methylquinolines, S powder, chromone-3-carbaldehydes or enalsAcid-mediated three-component cyclizationFunctional 2-quinolinyl-bearing thiophenes researchgate.net

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization (LSF) is a crucial strategy in modern drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis. nih.gov This approach enables the rapid generation of analogues with improved pharmacological properties without the need for de novo synthesis. Arylboronic acids, including this compound, are valuable reagents for LSF due to their stability and reactivity in cross-coupling reactions.

One of the key applications of LSF is the modification of bioactive scaffolds to enhance their efficacy or alter their selectivity. The functionalization of the quinoline ring is a transformative strategy in this regard, as it can significantly expand the chemical space and enhance the pharmacological profile of quinoline-based compounds. rsc.org By introducing diverse functional groups at specific positions, researchers can fine-tune the properties of a lead compound.

Arylboronic acids have been successfully employed in the late-stage functionalization of pharmaceuticals. For example, the triple role of an arylboronic acid as a catalyst in the alkylation of quinoline to a functionalized tetrahydroquinoline has been demonstrated. rsc.org This one-pot operation involves the tandem reduction of quinoline, N-alkylation, and subsequent regioselective alkylation, showcasing the utility of boronic acids in complex transformations on the quinoline core. rsc.org

The direct C-H functionalization of quinones with boronic acids is another powerful LSF strategy. nih.govorganic-chemistry.orgbohrium.com This method allows for the direct introduction of aryl and alkyl groups onto the quinone moiety, which is present in many natural products and therapeutic agents. nih.gov The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it suitable for the modification of complex molecules. organic-chemistry.orgbohrium.com

The table below summarizes some research findings related to late-stage functionalization strategies.

StrategyKey Reagents/CatalystsApplicationReference
Alkylation of quinolineArylboronic acid (catalyst), aldehyde, para-quinone methidesSynthesis of N-substituted tetrahydroquinolines with a diaryl motif rsc.org
Direct C-H functionalization of quinonesBoronic acids, Silver(I) nitrate (B79036) (catalyst), persulfate co-oxidantSynthesis of aryl- and alkylquinones nih.govorganic-chemistry.orgbohrium.com
Post-polymerization modificationBoronic acidsModification of polybenzoxazines rsc.org

Medicinal Chemistry and Biological Research Applications

Design and Synthesis of Bioactive Quinoline-Boronic Acid Compounds

The strategic combination of a quinoline (B57606) nucleus and a boronic acid moiety has paved the way for the development of novel bioactive compounds. The unique electronic and structural features of quinolin-2-ylboronic acid serve as a versatile starting point for the synthesis of potent and selective inhibitors of various enzymes and as probes for biological systems.

Quinoline-Boronic Acid Scaffolds as Enzyme Inhibitors

The electrophilic nature of the boron atom in boronic acids allows for unique interactions with active site residues of enzymes, leading to potent and often reversible inhibition. This property has been extensively exploited in the design of inhibitors targeting proteases and kinases.

Boronic acids are well-established inhibitors of serine proteases. The mechanism of inhibition involves the formation of a stable, covalent, yet reversible, complex between the boronic acid and the catalytic serine residue in the enzyme's active site. The empty p-orbital of the sp2-hybridized boron atom acts as a strong Lewis acid, readily accepting a pair of electrons from the hydroxyl group of the serine residue. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. While specific studies on this compound as a protease inhibitor are not extensively detailed in available literature, the general principle of boronic acid-based inhibition suggests its potential in this area. The quinoline moiety can be further functionalized to enhance binding affinity and selectivity for the target protease.

Quinoline derivatives have also been investigated as inhibitors of other types of proteases, such as cysteine proteases, which are crucial for the life cycle of various parasites. The development of quinoline-based protease inhibitors holds therapeutic promise for a range of diseases, including viral infections and parasitic diseases. wikipedia.org

Recent research has highlighted the significant potential of quinoline-boronic acid scaffolds in the development of kinase inhibitors for cancer therapy. Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer.

A novel class of 3H-pyrazolo[4,3-f]quinoline compounds containing a boronic acid group has been identified as potent dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK). mdpi.com These kinases are implicated in cancer cell growth, migration, and survival.

In a notable study, several boronic acid-containing pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their anticancer properties. The lead compounds, HSD1400 and HSD1791, demonstrated potent inhibition of CLK1, CLK2, and ROCK2 at nanomolar concentrations. mdpi.com

CompoundTarget KinasesInhibition at 25 nMAnticancer Activity
HSD1400 CLK1, CLK2, CLK4, ROCK2>70% for CLK1, CLK2, ROCK2Potent inhibition of renal cancer and leukemia cell growth
HSD1791 CLK1, CLK2, ROCK2>70% for CLK1, CLK2, ROCK2Potent inhibition of renal cancer and leukemia cell growth

Mechanistic studies revealed that these compounds induce DNA damage and promote cell cycle arrest in cancer cells. mdpi.com The boronic acid moiety plays a crucial role in the biological activity, as it can form reversible covalent bonds with serine or threonine residues in the kinase active site. mdpi.com These findings underscore the potential of quinoline-boronic acid scaffolds in the development of novel anticancer agents with a polypharmacological profile.

Interactions with DNA and Other Biological Macromolecules

The planar structure of the quinoline ring allows it to intercalate between the base pairs of DNA, a mechanism of action for several anticancer and antimicrobial drugs. researchgate.netatdbio.com This intercalation can disrupt DNA replication and transcription, leading to cell death.

While the primary role of the boronic acid group is often associated with enzyme inhibition, its influence on DNA interaction is an area of interest. In-silico studies on quinoline-3-carboxylic acid derivatives have suggested that substitutions at the 2nd position can act as hydrogen bond donors or acceptors for DNA base pairs, potentially enhancing binding to the minor groove. researchgate.net Although specific research on the DNA intercalating properties of this compound is limited, the combined features of the quinoline scaffold and the potential for hydrogen bonding from the boronic acid group suggest a plausible interaction with DNA. This could involve the quinoline moiety intercalating into the DNA helix, while the boronic acid group forms interactions with the phosphate (B84403) backbone or the bases in the grooves of the DNA.

Development of Homeodomain Interacting Protein Kinase 2 (HIPK2) Inhibitors for Anti-Fibrotic Therapy

Homeodomain Interacting Protein Kinase 2 (HIPK2) has emerged as a critical regulator of fibrosis, a pathological process characterized by excessive scarring of tissues. Inhibition of HIPK2 is a promising therapeutic strategy for treating fibrotic diseases, such as chronic kidney disease.

Researchers have designed and synthesized a new class of boron-based HIPK2 inhibitors built upon a quinoline scaffold. A "proof-of-concept" compound, BT173, demonstrated specific pharmacological inhibition of HIPK2 and showed anti-fibrotic effects in kidney tubular cells. However, this initial compound suffered from low solubility and affinity.

To optimize the lead compound, structure-activity relationship (SAR) studies were conducted, leading to the design of new boron-based potential HIPK2 inhibitors, including BT173-A, BT173-B, and BT173-C. This involved the strategic introduction of a boron atom at various positions of the quinoline scaffold. A novel palladium-catalyzed C-4 borylation of chloroquinolines was developed to synthesize these target compounds. The resulting borylated quinolines were then converted into their corresponding boronic acids.

CompoundScaffoldTherapeutic TargetPotential Application
BT173 Quinoline-oxadiazoleHIPK2Anti-fibrotic therapy
BT173-A, B, C Boron-based quinolineHIPK2Optimized anti-fibrotic therapy

This research highlights the successful application of quinoline-boronic acid chemistry in developing first-in-class HIPK2 inhibitors for the treatment of kidney fibrosis, opening new avenues for future drug discovery in this area.

Radiopharmaceutical Development and Molecular Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. The development of targeted PET tracers is crucial for early disease diagnosis and monitoring treatment response.

The quinoline-boronic acid scaffold has shown promise in the development of PET tracers for cancer imaging. A recent study focused on developing ligands for Fibroblast Activation Protein (FAP), a serine protease that is overexpressed in the stroma of many cancers. nih.govresearchgate.net

Two novel (R)-pyrrolidin-2-yl-boronic acid-based ligands, SB02055 and SB04028, were synthesized. These compounds feature a quinoline-4-carbonyl moiety and were conjugated with the chelator DOTA for radiolabeling with Gallium-68 (⁶⁸Ga). nih.govresearchgate.net

The resulting radiotracers, [⁶⁸Ga]Ga-SB02055 and [⁶⁸Ga]Ga-SB04028, were evaluated for their FAP binding affinity and in vivo imaging properties. nih.govresearchgate.net

RadiotracerFAP Binding Affinity (IC₅₀)Tumor Uptake (%ID/g)
[⁶⁸Ga]Ga-SB02055 0.41 ± 0.06 nM1.08 ± 0.37
[⁶⁸Ga]Ga-SB04028 13.9 ± 1.29 nM10.1 ± 0.42

PET imaging studies in tumor-bearing mice demonstrated that [⁶⁸Ga]Ga-SB04028 exhibited significantly higher tumor uptake and clearer tumor visualization compared to a previously reported FAP-targeted tracer. nih.govresearchgate.net These findings indicate that the (R)-(((quinoline-4-carbonyl)-d-alanyl)pyrrolidin-2-yl)boronic acid pharmacophore is a highly promising platform for designing FAP-targeted radiopharmaceuticals for cancer imaging. researchgate.net This work underscores the utility of quinoline-boronic acid derivatives in the field of molecular imaging, providing a valuable tool for advancing cancer diagnostics.

Fibroblast Activation Protein (FAP)-Targeted Radiotracers for Cancer Imaging

Fibroblast Activation Protein (FAP) has emerged as a critical target for cancer diagnostics and therapy. It is a serine protease that is overexpressed in the cancer-associated fibroblasts of more than 90% of human epithelial carcinomas, including breast, lung, and colorectal cancers, while having very limited presence in healthy tissues. mdpi.com This differential expression makes FAP an ideal candidate for targeted imaging agents.

Quinoline-boronic acid derivatives have been instrumental in creating potent FAP inhibitors for this purpose. Research has shown that N-(4-quinolinoyl)-Gly-boroPro, which incorporates a quinoline group and a boronic acid warhead on a proline scaffold, exhibits a high binding affinity for FAP with an IC₅₀ value of 3.7 ± 0.2 nM. mdpi.com Furthermore, substituting the P2 glycine (B1666218) with D-alanine in a similar structure, N-(4-quinolinoyl)-D-Ala-boroPro, also yields a highly potent FAP inhibitor (IC₅₀ = 6.4 ± 1.4 nM). mdpi.com These findings have established that the (R)-(((quinoline-4-carbonyl)-d-alanyl)pyrrolidin-2-yl)boronic acid pharmacophore is a highly promising foundation for designing FAP-targeted radiopharmaceuticals. mdpi.comresearchgate.netnih.gov This has led to the development of advanced radiotracers for Positron Emission Tomography (PET) imaging.

Radiosynthesis and Preclinical Evaluation of PET Tracers

Building on the potent FAP-inhibiting quinoline-boronic acid core, researchers have synthesized and evaluated novel PET tracers. Two such tracers are [⁶⁸Ga]Ga-SB02055 and [⁶⁸Ga]Ga-SB04028, which are DOTA-conjugated versions of quinoline-glycyl-pyrrolidin-2-yl-boronic acid and quinoline-D-alanyl-pyrrolidin-2-yl-boronic acid derivatives, respectively. nih.gov These compounds can be labeled with the radioisotope Gallium-68 (⁶⁸Ga) for use in PET scans.

Preclinical studies in tumor-bearing mice have demonstrated the efficacy of these tracers. nih.govresearchgate.net In enzymatic assays, the non-radioactive gallium-complexed precursors showed strong FAP binding affinities. nih.gov

CompoundFAP Binding Affinity (IC₅₀)
ⁿᵃᵗGa-SB020550.41 ± 0.06 nM
ⁿᵃᵗGa-SB0402813.9 ± 1.29 nM
ⁿᵃᵗGa-PNT6555 (Reference)78.1 ± 4.59 nM

Data sourced from enzymatic assays. nih.govresearchgate.net

In PET imaging and biodistribution studies using HEK293T:hFAP tumor-bearing mice, [⁶⁸Ga]Ga-SB04028 proved to be particularly effective. researchgate.netresearchgate.net It allowed for clear tumor visualization with significantly higher uptake compared to reference tracers like [⁶⁸Ga]Ga-PNT6555. nih.gov

PET TracerTumor Uptake (%ID/g)
[⁶⁸Ga]Ga-SB0402810.1 ± 0.42
[⁶⁸Ga]Ga-PNT6555 (Reference)6.38 ± 0.45
[⁶⁸Ga]Ga-SB020551.08 ± 0.37

%ID/g = percentage of injected dose per gram of tissue. nih.govresearchgate.net

The high accumulation in the tumor, coupled with low background uptake in most normal organs, resulted in superior tumor-to-organ uptake ratios for [⁶⁸Ga]Ga-SB04028, underscoring its potential as a promising FAP-targeted radiotracer for clinical cancer imaging. researchgate.netnih.gov

Novel Therapeutic Strategies

Beyond diagnostics, quinoline and boronic acid-based compounds are being explored for new therapeutic interventions.

Application in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. nih.gov They function by linking a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. nih.gov This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. nih.gov

The boronic acid functional group has been employed in the design of "caged" or responsive PROTACs. For instance, aryl boronic acids have been used to create PROTACs that are activated by hydrogen peroxide (H₂O₂), a reactive oxygen species often found at elevated levels in the tumor microenvironment. nih.gov This strategy allows for more targeted protein degradation, potentially reducing off-target effects. While direct applications of this compound in this context are still emerging, the established utility of both quinoline scaffolds as protein-targeting ligands and boronic acids in responsive linkers suggests a promising area for future PROTAC development. nih.govtargetmol.com

Exploration of Antimicrobial and Antiviral Potential

Quinoline derivatives have a long history as antimicrobial agents and continue to be a source of new drug candidates to combat resistant pathogens. nih.govbiointerfaceresearch.com Studies have identified quinoline-2-one derivatives with significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci faecalis (VRE). nih.gov Certain compounds demonstrated potent activity with Minimum Inhibitory Concentration (MIC) values as low as 0.75 μg/mL against MRSA. nih.gov

In the antiviral domain, the combination of a quinoline-like scaffold with boronic acid has yielded promising results. Boronic acid-modified quindoline (B1213401) derivatives have been synthesized and tested for anti-influenza A virus (IAV) activity. researchgate.net Two compounds, 6a and 7a, were found to effectively prevent the entry of the virus into the host cell nucleus, reduce viral titers, and inhibit the viral neuraminidase enzyme. researchgate.net Compound 7a, in particular, demonstrated broad antiviral activity and was shown to block IAV infection by inhibiting cellular NF-κB and MAPK signaling pathways. researchgate.net The versatility of the quinoline core is further highlighted by its use in developing agents against a wide range of other viruses, including Zika virus, herpes virus, and Ebola virus. nih.govnih.gov

Comprehensive Anticancer Activity Profiling and Elucidation of Modes of Action

The quinoline scaffold is a privileged structure in anticancer drug discovery, with numerous derivatives showing potent activity against a variety of cancer cell lines through diverse mechanisms of action. nih.gov

The modes of action for quinoline-based anticancer agents are multifaceted and include:

Inhibition of Tyrosine Kinases: Many quinoline derivatives function as inhibitors of protein kinases that are crucial for cancer cell signaling and proliferation. nih.gov

Disruption of Microtubule Assembly: Certain 2-quinolone derivatives have been shown to disrupt microtubule polymerization, in a manner similar to colchicine. researchgate.net This action leads to cell cycle arrest in the G2/M phase, the formation of abnormal polyploid cells, and ultimately, apoptosis. researchgate.net

Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net

Cell Cycle Arrest: By interfering with key cell cycle checkpoints, quinoline derivatives can halt the proliferation of cancer cells. researchgate.net

The integration of a boronic acid group can enhance or introduce novel anticancer activities. Novel boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as potent dual inhibitors of CLK and ROCK kinases. mdpi.com One such compound, HSD1400, was highly active against renal cancer cell lines, such as Caki-1, with an IC₅₀ of 206 nM. mdpi.com These dual inhibitors were found to induce DNA damage and promote cell cycle arrest in renal cancer cells. mdpi.com

Compound ClassCancer Type / Cell LineMechanism of Action
4-phenylquinolin-2(1H)-one analogsColon Cancer (COLO 205)Disruption of microtubule assembly, G2/M arrest, Apoptosis
Boronic acid-containing pyrazolo[4,3-f]quinolinesRenal Cancer (Caki-1), LeukemiaDual CLK/ROCK kinase inhibition, DNA damage, Cell cycle arrest
General Quinoline DerivativesBreast, Lung, Colon CancersTyrosine kinase inhibition, Angiogenesis inhibition, Apoptosis

This table summarizes findings from multiple studies on quinoline-based compounds. researchgate.netmdpi.com

This comprehensive activity profiling highlights the immense therapeutic potential of quinoline-based structures, including those functionalized with boronic acid, in developing next-generation anticancer agents. nih.gov

Coordination Chemistry and Materials Science Contributions

Quinolin-2-ylboronic Acid as a Ligand in Metal Complexation

The presence of both a nitrogen atom within the aromatic quinoline (B57606) system and the boronic acid group allows for multiple modes of coordination with metal ions. Quinoline and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions through the nitrogen atom. The boronic acid moiety adds another layer of functionality, enabling the formation of unique coordination networks.

This compound can act as a versatile ligand, coordinating to metal centers through several potential modes. The nitrogen atom of the quinoline ring is a primary site for metal chelation. researchgate.net Concurrently, the boronic acid group, particularly in its deprotonated boronate form (R-B(OH)3⁻), can coordinate to metal cations. mdpi.com This dual-coordination capability allows this compound to bridge multiple metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).

The coordination can occur through:

N-coordination: The lone pair of electrons on the quinoline nitrogen atom can form a coordinate bond with a metal ion. This is a common binding mode for quinoline-based ligands in forming complexes with transition metals like Zn(II), Cu(II), and Ru(II). nih.gov

O,O'-coordination: The two hydroxyl groups of the boronic acid can bind to a metal center in a bidentate fashion, similar to how carboxylates or acetylacetonates (B15086760) coordinate.

N,O-coordination: In some geometries, both the quinoline nitrogen and one of the boronic acid's hydroxyl groups can chelate to the same metal ion, forming a stable ring structure.

The specific coordination mode is influenced by factors such as the choice of metal ion, the reaction conditions (like pH), and the presence of other ancillary ligands. nih.gov For instance, hard Lewis acids like Al³⁺ and Fe³⁺ tend to form very stable chelates with such ligands. nih.gov

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsDescription
Monodentate (N)Quinoline NitrogenThe ligand binds to a single metal center through the nitrogen atom.
Bidentate (O,O')Boronic Acid OxygensThe two oxygen atoms of the boronic acid group chelate to a metal center.
Bidentate (N,O)Nitrogen and OxygenThe quinoline nitrogen and one oxygen from the boronic acid group bind to the same metal center.
BridgingN and O atomsThe ligand links two or more metal centers, utilizing both the nitrogen and boronic acid functionalities.

Metal complexes derived from quinoline-based ligands are recognized for their robust catalytic activity in various organic transformations. researchgate.net The incorporation of a boronic acid function can modulate the electronic properties of the metal center, thereby fine-tuning its catalytic performance. Arylboronic acids themselves can act as catalysts. For example, they have been shown to catalyze the one-pot tandem reduction of quinolines to tetrahydroquinolines. researchgate.net When complexed with a metal, the resulting structure can exhibit synergistic effects.

The electronic properties of these complexes are also of significant interest. The quinoline moiety can participate in π-stacking interactions, which can facilitate electron transport. The nature of the metal ion and the coordination geometry significantly influence the electronic structure, affecting properties like redox potentials and photoluminescence. rsc.org These tunable electronic features make metal complexes of this compound potential candidates for applications in molecular electronics and as components in functional materials.

Development of Advanced Materials

The unique photophysical and chemical properties of this compound and its derivatives have led to their exploration in the development of advanced materials for electronics and sensing.

Quinoline derivatives are widely used in the construction of OLEDs, often serving as electron-transporting materials or as fluorescent emitters. researchgate.netuconn.edu For example, Tris-(8-hydroxyquinolinato) aluminum (Alq3) is a benchmark material used in OLEDs due to its excellent stability and luminescence. researchgate.netdergipark.org.tr The introduction of boron atoms into polycyclic aromatic hydrocarbon structures, such as quinoline, has been shown to shift fluorescence into the desirable blue spectral range and improve electron transport capabilities, both of which are critical for high-performance OLEDs. innovations-report.com

Recently, quinoline-based molecules have been developed as Thermally Activated Delayed Fluorescence (TADF) emitters, which can achieve high efficiency in non-doped OLEDs. rsc.org While direct applications of this compound itself in commercial OLEDs are not yet widespread, its structure serves as a valuable scaffold for designing new, more efficient materials. Boron-containing compounds are increasingly being recognized for their potential in organic electronics. innovations-report.commdpi.com

Boronic acids are renowned for their ability to form reversible covalent bonds with compounds containing cis-diol functionalities, such as saccharides (sugars) and glycoproteins. researchgate.netnih.gov This specific interaction is the foundation for a wide range of chemosensors and recognition systems for biologically important molecules. nih.gov

A sensor based on this compound would typically feature the quinoline moiety acting as a fluorophore (a light-emitting component). The sensing mechanism operates as follows:

In the absence of a diol-containing analyte, the quinoline unit emits fluorescence at a certain intensity.

When a target analyte like glucose is introduced, it binds to the boronic acid group.

This binding event alters the electronic environment of the boronic acid, which in turn affects the fluorescence properties of the nearby quinoline fluorophore. This change can manifest as either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. researchgate.net

This principle allows for the sensitive and selective detection of various biological analytes. The high chelating ability and favorable photophysical properties of quinoline derivatives make them excellent candidates for designing such fluorescent probes. nih.gov Electrochemical biosensors can also be developed using this principle, where the binding event modulates an electrical signal instead of a fluorescent one. researchgate.netmdpi.com

Table 2: Research Findings on Related Boronic Acid-Based Sensors

Sensor TypeTarget AnalytePrinciple of DetectionPotential Application
Fluorescent Sensorcis-diol biomoleculesModulation of Förster Resonance Energy Transfer (FRET) upon binding. nih.govDetection of glucose, glycoproteins. nih.gov
Electrochemical SensorDopamine, GlycoproteinsChange in electrochemical properties upon binding of diol-containing molecules. researchgate.netDiagnosis and management of diseases like diabetes. researchgate.net
Colorimetric ChemosensorAnions (e.g., Fluoride)Visible color change upon interaction with the sensor molecule. nih.govEnvironmental monitoring. nih.gov

Analytical and Spectroscopic Methodologies in Research

Structural Elucidation Techniques

The precise determination of the molecular structure of Quinolin-2-ylboronic acid relies on a combination of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B NMR)

NMR spectroscopy is a cornerstone for elucidating the molecular structure of this compound in solution. Through the analysis of ¹H, ¹³C, and ¹¹B NMR spectra, researchers can map the connectivity of atoms and infer the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons of the quinoline (B57606) ring system. The chemical shifts and coupling patterns of these protons provide valuable information about their relative positions. For instance, protons on the quinoline ring typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts are influenced by the position of the boronic acid group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum would display distinct signals for each unique carbon atom in the quinoline ring and the boronic acid group. Aromatic carbons typically resonate in the range of 120-150 ppm. The carbon atom directly attached to the boron atom would likely show a characteristic chemical shift influenced by the electronegativity and bonding of boron.

¹¹B NMR Spectroscopy: Boron-11 NMR is a specialized technique that is highly informative for studying boron-containing compounds. nsf.gov The chemical shift of the ¹¹B nucleus is particularly sensitive to the coordination number and the nature of the substituents on the boron atom. nsf.gov For this compound, the boron atom is tricoordinate, and its ¹¹B NMR signal is expected to appear in a characteristic range for arylboronic acids, which is typically between 27 and 33 ppm. nsf.gov The presence of a single, sharp peak in this region would confirm the presence of the boronic acid functionality. The formation of boronate esters, through reaction with diols, would result in a significant upfield shift of the ¹¹B signal to the 5-15 ppm range, indicative of a tetracoordinate boron center. nih.gov

While specific spectral data for this compound is not extensively published, the expected chemical shifts based on related quinoline and boronic acid derivatives provide a strong basis for its structural confirmation. For example, in a study of (4-(((2-oxo-2-(quinolin-8-ylamino)ethyl)amino)methyl)phenyl)boronic acid, the ¹¹B NMR signal for the boronic acid was observed at 29.18 ppm in DMSO-d₆. preprints.org

Mass Spectrometry (e.g., LC-MS/MS, HRMS) for Molecular Characterization

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

With a molecular formula of C₉H₈BNO₂, this compound has a calculated molecular weight of approximately 172.98 g/mol . sigmaaldrich.com In mass spectrometry, the compound can be ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

In a study of related arylboronic acid chemosensors, ESI-QTOF HRMS was used for molecular characterization. For example, the exact mass for the protonated molecule [M+H]⁺ of a quinoline-boronic acid derivative was calculated and confirmed by the measured value, providing strong evidence for its structure. mdpi.com The mass spectrum of this compound would be expected to show a prominent peak corresponding to its molecular ion. smolecule.com

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Separation and Purification Methodologies (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, purification, and analysis of this compound. These methods are crucial for ensuring the purity of the compound and for monitoring the progress of reactions in which it is involved.

The separation of boronic acids by reversed-phase HPLC is a common practice. nih.govwur.nlwaters.comwur.nl A typical setup would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.gov The retention of this compound on the column would depend on its polarity and the specific chromatographic conditions.

UPLC, with its use of smaller particle sizes in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC. This can be particularly advantageous for the analysis of complex mixtures containing this compound.

Spectroscopic Characterization Methods (e.g., UV-Vis, FTIR)

In addition to NMR and mass spectrometry, UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to provide further characterization of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the quinoline chromophore. Quinoline itself exhibits characteristic absorption bands in the ultraviolet region. The presence of the boronic acid group may cause slight shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. These spectra are useful for quantitative analysis and for studying interactions with other molecules.

FTIR Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the B-O-H and B-C bonds of the boronic acid group, as well as the C=C, C=N, and C-H vibrations of the quinoline ring. unl.edu For example, the O-H stretching of the boronic acid would likely appear as a broad band in the region of 3200-3600 cm⁻¹, while the B-O stretching vibrations are typically observed in the 1300-1400 cm⁻¹ range. unl.edu Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region. vscht.cz

Thermal Analysis Techniques (e.g., TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are techniques used to study the thermal stability and decomposition of this compound.

TGA measures the change in mass of a sample as a function of temperature. When heated, this compound will eventually decompose. The TGA curve would show a weight loss at the decomposition temperature. Boronic acids are known to undergo dehydration at elevated temperatures to form boroxines (cyclic anhydrides). This process would be observed as a specific weight loss in the TGA thermogram. researchgate.net

DTA measures the difference in temperature between a sample and a reference material as a function of temperature. This technique can detect exothermic and endothermic processes, such as melting, crystallization, and decomposition. The DTA curve for this compound would show peaks corresponding to these thermal events, providing a more complete picture of its thermal behavior.

Enzymatic and Cell-Based Assays for Biological Activity Evaluation

The biological significance of this compound and its derivatives is primarily investigated through a variety of enzymatic and cell-based assays. These methodologies are crucial for determining the compound's mechanism of action, potency, and selectivity against specific biological targets.

Enzymatic Assays

Enzymatic assays are fundamental in determining the direct inhibitory effects of this compound derivatives on specific purified enzymes. These in vitro tests measure the concentration of the compound required to inhibit a certain percentage of the enzyme's activity, typically expressed as the half-maximal inhibitory concentration (IC50).

One of the primary targets for quinoline-based boronic acids is Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of many cancers. nih.govresearchgate.net Enzymatic assays have demonstrated that N-(4-quinolinoyl)-D-Ala-boroPro, a derivative, is a highly potent FAP inhibitor with an IC50 value of 6.4 ± 1.4 nM. nih.gov In comparative studies, quinoline-based inhibitors were found to be more potent and selective for FAP over related enzymes like prolyl endopeptidase (PREP). nih.gov For instance, the FAP/PREP selectivity for a quinoline-based inhibitor was 160, significantly higher than the 33 observed for its benzoyl-based counterpart. nih.gov

Derivatives of the broader quinoline class have also been evaluated against other enzymatic targets. For example, quinoline-based analogues were assessed for their ability to inhibit Dihydroorotate (B8406146) Dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov These studies led to the discovery of potent inhibitors like compound 41 (a quinoline-based analogue) with a DHODH IC50 of 9.71 ± 1.4 nM. nih.gov Additionally, boronic acids, in general, have been identified as effective inhibitors of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. mdpi.com In these assays, 3-azidomethylphenyl boronic acid showed significant inhibition of KPC-2 and chromosomal AmpC β-lactamases. mdpi.com

Table 1: Inhibition of Specific Enzymes by Quinoline and Boronic Acid Derivatives
Compound/Derivative ClassTarget EnzymeAssay TypeKey Finding (IC50/Ki)Source
N-(4-quinolinoyl)-D-Ala-boroProFibroblast Activation Protein (FAP)Enzymatic Inhibition Assay6.4 ± 1.4 nM nih.gov
natGa-SB02055Fibroblast Activation Protein (FAP)Enzymatic Inhibition Assay0.41 ± 0.06 nM researchgate.net
Quinoline-based analogue 41Dihydroorotate Dehydrogenase (DHODH)Enzymatic Inhibition Assay9.71 ± 1.4 nM nih.gov
3-azidomethylphenyl boronic acid derivative 10aAmpC β-lactamaseEnzymatic Inhibition Assay140 nM (Ki) mdpi.com
Quinolin-2-one derivative 4d2HIV-1 Reverse TranscriptaseRT Inhibition Assay0.15 µM mdpi.com

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by evaluating the effects of a compound on living cells. These assays are used to assess a range of biological activities, including cytotoxicity, anti-proliferative effects, and antimicrobial action.

Anticancer Activity:

The anticancer potential of quinoline derivatives is frequently evaluated using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to measure cell viability and proliferation. nih.govnih.gov For example, quinoline carboxylic acid derivatives were tested against HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer) cell lines to assess their cellular activity. nih.gov

Other studies have used various cancer cell lines such as MCF-7 (breast cancer), K-562 (bone marrow cancer), and HeLa (cervical cancer) to screen for cytotoxic effects. nih.gov Beyond cell viability, flow cytometry is employed to analyze the cell cycle and determine if compounds induce arrest at specific phases (e.g., G2 or S-phase). nih.gov Apoptosis, or programmed cell death, is another critical endpoint, often investigated through fluorescence microscopy using stains like DAPI and propidium (B1200493) iodide to observe chromatin condensation and nuclear fragmentation. nih.gov In studies on bis-quinoline compounds, researchers found that certain isomers could inhibit the growth of solid tumor cell lines like HCT116, HeLa, and MCF-7 with submicromolar IC50 values. mdpi.com These compounds were shown to induce apoptosis, confirming their potential as anticancer agents. mdpi.com

Antimicrobial Activity:

The antimicrobial properties of quinoline derivatives are determined by their activity against various strains of bacteria and fungi. nih.govmdpi.com The primary method for evaluating antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov Assays are conducted against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). nih.govmdpi.com For instance, a quinolone-coupled hybrid, compound 5d , demonstrated potent, broad-spectrum antibacterial effects with MIC values ranging from 0.125 to 8 μg/mL against several bacterial strains. nih.gov Similarly, quinoline-based hydroxyimidazolium hybrids have been tested against S. aureus and M. tuberculosis, with some compounds showing MIC values as low as 2 µg/mL and 10 µg/mL, respectively. mdpi.com

Table 2: Biological Activity of Quinoline Derivatives in Cell-Based Assays
Compound/Derivative ClassAssay TypeCell Line / OrganismBiological ActivityKey FindingSource
Bis-quinoline isomer 2aAntiproliferative AssayHeLa (Cervical Cancer)AnticancerIC50 = 0.14 µM mdpi.com
Bis-quinoline isomer 2bAntiproliferative AssayMCF-7 (Breast Cancer)AnticancerIC50 = 0.3 µM mdpi.com
Quinolone coupled hybrid 5dMinimum Inhibitory Concentration (MIC)Gram-positive & Gram-negative bacteriaAntibacterialMIC = 0.125–8 μg/mL nih.gov
Quinoline-based hybrid 7bMinimum Inhibitory Concentration (MIC)Staphylococcus aureusAntibacterialMIC = 2 µg/mL (5 µM) mdpi.com
Quinoline-based hybrid 7bMinimum Inhibitory Concentration (MIC)Mycobacterium tuberculosis H37RvAntitubercularMIC = 10 µg/mL (24 µM) mdpi.com
Quinolone arabinose hydrazone 8MTT Viability AssayHCT-116 (Colon Carcinoma)AnticancerIC50 = 23.5 µg/mL ekb.eg

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and physicochemical properties of quinoline (B57606) derivatives. researchgate.net These methods can accurately predict molecular geometries, electronic distributions, and spectroscopic properties.

Studies on quinoline and its derivatives using DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), provide a deep understanding of their molecular characteristics. tandfonline.comufms.br Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. scirp.orgresearchgate.net For instance, analysis of the HOMO-LUMO gap helps in understanding the intramolecular charge transfer, which is crucial for designing materials with specific nonlinear optical (NLO) properties. tandfonline.com

Furthermore, DFT calculations are used to compute global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.net These parameters provide a quantitative measure of the molecule's stability and reactivity. Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, offering insights into intermolecular interactions. ufms.br Such theoretical investigations have been successfully applied to understand the corrosion inhibition potential of quinoline derivatives, where the molecule's ability to donate electrons to a metal surface is correlated with its HOMO energy. researchgate.net

Parameter Description Relevance to Quinolin-2-ylboronic acid
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Predicts reactivity towards electrophiles and potential for adsorption on metal surfaces.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Predicts reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and electronic excitation properties. scirp.org
Electronegativity (χ) A measure of the ability of a molecule to attract electrons.Provides insight into the overall electronic character.
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer.A higher value indicates greater stability and lower reactivity. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a derivative of this compound, and a biological target, typically a protein or enzyme. These methods are fundamental in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Using software like Schrödinger or AutoDock, researchers can perform docking studies to estimate the binding affinity, often represented by a docking score (e.g., G-score). researchgate.netnih.gov For example, quinoline derivatives have been docked into the active sites of various enzymes, such as HIV reverse transcriptase and kinases involved in cancer pathways, to identify key interactions like hydrogen bonds and π-π stacking with specific amino acid residues. mdpi.comnih.gov These studies help in understanding the structural basis for the observed biological activity and in designing molecules with improved potency. nih.gov

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov Starting from a docked pose, MD simulations, often run for nanoseconds using packages like NAMD with force fields like CHARMM36, can assess the structural flexibility of the complex. mdpi.com Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.com A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site, confirming the stability of the interaction. mdpi.com RMSF analysis highlights the flexibility of individual amino acid residues, identifying which parts of the protein are most affected by ligand binding. These simulations have been crucial in validating the docking poses of quinoline-based inhibitors and confirming their stable interactions with targets like acetylcholinesterase and various kinases. mdpi.comresearchgate.net

Technique Purpose Key Outputs Application Example for Quinoline Derivatives
Molecular Docking Predicts the binding pose and affinity of a ligand to a biological target.Docking score, binding mode, key interacting residues.Identifying potential inhibitors for HIV reverse transcriptase, DDR kinases, and cancer-related proteins. mdpi.comresearchgate.netnih.gov
Molecular Dynamics (MD) Simulates the movement of atoms in the ligand-protein complex over time to assess stability.RMSD, RMSF, protein-ligand interaction stability.Confirming the stable binding of quinoline-carboxamides to ATM kinase and quinoline analogues to VEGFR-2. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug design for predicting the activity of novel compounds and for optimizing lead structures. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. jmaterenvironsci.com

In a typical 3D-QSAR study involving quinoline derivatives, a set of molecules with known biological activities (the training set) is structurally aligned. nih.govmdpi.com

CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields around each molecule. jmaterenvironsci.com

CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

These calculated fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression. The predictive power of the resulting model is validated using an external test set of compounds. mdpi.com Key statistical metrics for a robust QSAR model include a high cross-validated correlation coefficient (q²) and a high predictive correlation coefficient for the test set (r²_test). mdpi.commdpi.com

The output of CoMFA and CoMSIA studies is often visualized as 3D contour maps. These maps highlight regions in space where specific properties are predicted to influence biological activity. mdpi.com For example, a green contour in a steric map might indicate that bulky substituents are favored in that region for higher activity, while red contours in an electrostatic map might suggest that electronegative groups are detrimental. nih.gov Such insights are crucial for the rational design of new, more potent quinoline-based therapeutic agents, for instance, in the development of antimalarial or anticancer drugs. nih.govnih.gov

Model Statistical Metric Typical Value Interpretation
CoMFA/CoMSIACross-validated correlation coefficient (q²)> 0.5Indicates good internal predictive ability of the model.
CoMFA/CoMSIATest set correlation coefficient (r²_test)> 0.6Indicates good external predictive ability for new compounds. mdpi.com
CoMFA/CoMSIAPartial Least Squares (PLS) ComponentsVariesThe optimal number of components used to build the regression model.

Prediction of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is a vital tool for elucidating complex chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. rsc.orggrnjournal.us For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, theoretical calculations can map out the entire catalytic cycle.

The Suzuki-Miyaura reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. DFT calculations can be used to model each fundamental step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This allows for the identification of the rate-determining step—the step with the highest activation energy barrier. rsc.org

For example, theoretical studies on ligand-free, copper-catalyzed Suzuki couplings have shown that substrates, bases, or solvent molecules can act as pseudo-ligands to facilitate the reaction. rsc.org Computational models can also explain the role of different reaction partners and conditions. In nickel-catalyzed couplings, DFT calculations have supported mechanisms involving radical transfer events, where a bromine radical generated in situ activates the boronic acid. rsc.org These computational discoveries provide a detailed, atomistic understanding of the catalytic process, which is crucial for optimizing reaction conditions (e.g., temperature, choice of catalyst and base) and for designing more efficient catalytic systems for synthesizing complex quinoline-containing molecules. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Quinolin-2-ylboronic acid, and how do reaction conditions affect yield and purity?

  • Methodological Answer : this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or direct borylation of quinoline derivatives. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ are commonly used, with ligand-to-metal ratios impacting reaction efficiency .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF, THF) at 80–100°C optimize boron insertion while minimizing side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yields range from 50–85%, depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral data are indicative of successful synthesis?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.5–9.0 ppm) and boron-adjacent carbons (δ 125–135 ppm) confirm the quinoline backbone. The absence of residual boronate esters (δ ~3.5 ppm) validates purity .
  • IR Spectroscopy : B-O stretching (1340–1390 cm⁻¹) and O-H bonds (broad peak ~3200 cm⁻¹) indicate boronic acid functionality .
  • Mass Spectrometry : ESI-MS (m/z 172.978 [M+H]⁺) matches the molecular formula C₉H₈BNO₂ .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

  • Methodological Answer : It serves as:

  • Cross-coupling intermediate : For synthesizing biaryl compounds in drug discovery (e.g., kinase inhibitors) .
  • Sensor development : Boronic acid groups bind diols, enabling glucose-sensing applications. Stability in aqueous buffers (pH 6–8) is critical for reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to mitigate hydrolysis of this compound in aqueous reaction conditions?

  • Methodological Answer :

  • pH control : Buffered solutions (pH 7–8) reduce boronic acid dehydration. Use phosphate or HEPES buffers .
  • Protecting groups : Employ trityl or diethanolamine adducts to stabilize the boronic acid during storage .
  • Real-time monitoring : ¹¹B NMR tracks hydrolysis kinetics, enabling adjustments to reaction timelines .

Q. How can researchers resolve contradictions in reported catalytic activities of this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from:

  • Substrate electronic effects : Electron-deficient aryl halides accelerate coupling but may deactivate Pd catalysts. Use Hammett plots to correlate substituent effects with turnover numbers .
  • Trace moisture : Even 0.1% water degrades boronic acids. Karl Fischer titration ensures anhydrous conditions .
  • Data normalization : Report yields relative to internal standards (e.g., tetramethylsilane) to enable cross-study comparisons .

Q. What strategies optimize the stability of this compound under different storage conditions to prevent boronic acid degradation?

  • Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Desiccants : Include molecular sieves (3Å) in storage containers to absorb moisture .
  • Periodic analysis : Conduct HPLC every 3 months to assess purity; degradation >5% warrants repurification .

Q. How should researchers address discrepancies in spectral data when synthesizing novel this compound derivatives?

  • Methodological Answer :

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography to confirm structure. For example, X-ray resolves ambiguities in NOESY spectra caused by planar quinoline rings .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict ¹³C shifts, aiding assignment of complex splitting patterns .

Methodological Notes

  • Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, humidity levels) in supplementary materials .
  • Ethical reporting : Disclose conflicts, such as proprietary catalysts or funding sources influencing data interpretation .
  • Data sharing : Deposit raw spectral files in repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.